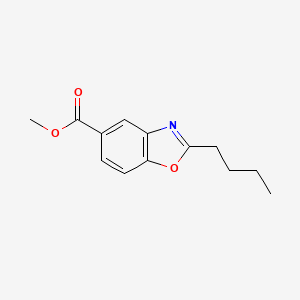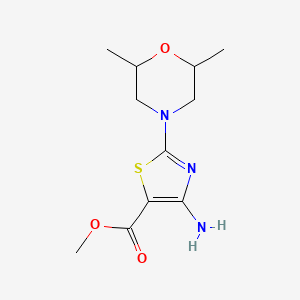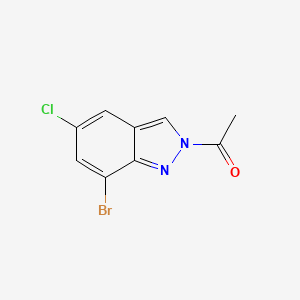![molecular formula C11H23ClN2O B1405694 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride CAS No. 1439823-59-2](/img/structure/B1405694.png)
4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves understanding the methods and processes used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, the type of bonds (covalent, ionic, etc.), and the shape of the molecule (linear, tetrahedral, etc.).Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the mechanism of the reaction, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación
Chemical Modification and Polymer Research
The chemical modification of biopolymers like xylan shows promising pathways to new ethers and esters with specific properties, influenced by the functional groups, degree of substitution, and substitution patterns. The modification process, including methylation and esterification, can be utilized to synthesize novel compounds with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents. Advanced analytical techniques such as NMR spectroscopy and HPLC are essential for understanding structure-property relationships in these modified biopolymers (Petzold-Welcke et al., 2014).
Photodynamic Therapy (PDT) Enhancement
In photodynamic therapy, the limited uptake of topically applied agents and suboptimal production of active compounds like protoporphyrin IX can affect treatment outcomes. Pretreatments such as the use of keratolytics, penetration enhancers, or temperature adjustments can improve clinical outcomes by optimizing the intralesional content of active compounds, thereby enhancing the effectiveness of PDT (Gerritsen et al., 2008).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors that can detect various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors make them suitable for various applications, emphasizing the need for continuous development to refine their sensing capabilities (Roy, 2021).
Polymer Recycling
The chemical recycling of polymers like poly(ethylene terephthalate) (PET) involves processes such as hydrolysis and glycolysis to recover pure monomers or produce secondary value-added materials. These recycling techniques not only address solid waste issues but also contribute to the conservation of petrochemical resources and energy, highlighting the environmental benefits of chemical recycling (Karayannidis & Achilias, 2007).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are utilized for the treatment of recalcitrant compounds in water, including pharmaceuticals like acetaminophen. AOPs lead to the generation of various by-products and degradation pathways, emphasizing the importance of understanding these processes to enhance treatment efficiency and assess potential environmental impacts (Qutob et al., 2022).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it may pose. It includes toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves discussing potential future research directions or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions that it could undergo.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
Propiedades
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(14)4-8-13(9-5-11)10-2-6-12-7-3-10;/h10,12,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCSMAOTNSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)



![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)
![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)

